

# Application Notes: Investigating Metabolic Syndrome in Mouse Models Using Peptide YY (3-36)

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## Compound of Interest

**Compound Name:** Peptide YY (13-36) (canine, mouse, porcine, rat)

**Cat. No.:** B15619710

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## Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Peptide YY (PYY), a gut hormone released from L-cells of the gastrointestinal tract in response to feeding, plays a significant role in energy and glucose homeostasis. The major circulating form, PYY (3-36), is a 34-amino acid peptide that has garnered considerable interest for its potential therapeutic applications in metabolic disorders.[1][2][3] PYY (3-36) is known to reduce appetite and food intake by acting on the Y2 receptor in the hypothalamus.[4][5][6] Emerging evidence also suggests that PYY (3-36) can improve insulin sensitivity and glucose metabolism, making it a compelling agent for investigating the pathophysiology of and potential treatments for metabolic syndrome in preclinical mouse models.[5][7][8]

These application notes provide detailed protocols for utilizing PYY (3-36) in diet-induced obese (DIO) mouse models of metabolic syndrome. The protocols cover the induction of metabolic syndrome, administration of PYY (3-36), and subsequent analysis of key metabolic parameters.

## Experimental Protocols

## Induction of Diet-Induced Obesity (DIO) and Metabolic Syndrome in Mice

This protocol describes the induction of obesity and metabolic syndrome in mice using a high-fat diet (HFD). C57BL/6J mice are a commonly used strain as they are susceptible to developing obesity, hyperglycemia, and insulin resistance on an HFD.[9][10]

### Materials:

- C57BL/6J mice (male, 6-8 weeks old)
- High-fat diet (HFD; 45-60% kcal from fat)[9]
- Standard chow diet (control)
- Animal caging and husbandry supplies

### Procedure:

- Acclimate mice to the animal facility for at least one week upon arrival.
- Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
- House mice individually or in small groups with ad libitum access to their respective diets and water for 8-16 weeks.[11]
- Monitor body weight and food intake weekly.
- After the induction period, confirm the metabolic syndrome phenotype by measuring fasting blood glucose, insulin levels, and performing glucose and insulin tolerance tests.

## Administration of Peptide YY (3-36)

PYY (3-36) can be administered via various routes, including intraperitoneal (IP) injection for acute studies and subcutaneous (SC) infusion via osmotic minipumps for chronic studies.[1][2]

### 2.1. Acute Administration via Intraperitoneal (IP) Injection

#### Materials:

- Peptide YY (3-36)
- Sterile saline (0.9% NaCl)
- Insulin syringes

#### Procedure:

- Reconstitute PYY (3-36) in sterile saline to the desired stock concentration.
- Acclimate singly housed mice to handling and IP injections by administering saline injections for 3 consecutive days prior to the experiment.[\[1\]](#)
- On the day of the experiment, fast the mice for a predetermined period (e.g., 16 hours overnight).[\[1\]](#)[\[12\]](#)
- Administer a single IP injection of PYY (3-36) at doses typically ranging from 10 to 100 µg/kg body weight.[\[2\]](#) Control animals receive a saline injection of the same volume.
- Monitor food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.[\[12\]](#)

## 2.2. Chronic Administration via Osmotic Minipumps

#### Materials:

- Peptide YY (3-36)
- Osmotic minipumps (e.g., ALZET)
- Sterile saline
- Surgical instruments for implantation
- Anesthesia

#### Procedure:

- Fill osmotic minipumps with the appropriate concentration of PYY (3-36) in sterile saline to deliver doses typically ranging from 100 to 1000 µg/kg/day.[1][13]
- Anesthetize the mouse using an appropriate anesthetic agent.
- Make a small subcutaneous incision on the back of the mouse, between the shoulder blades.
- Implant the filled osmotic minipump subcutaneously.
- Close the incision with wound clips or sutures.
- Monitor the animals for recovery from surgery and for the duration of the infusion period (typically 2-4 weeks).[2][13]
- Monitor body weight, food intake, and other metabolic parameters throughout the study.

## Assessment of Metabolic Parameters

### 3.1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the body to clear a glucose load from the circulation.

Materials:

- Glucose solution (20% in sterile water)
- Glucometer and test strips
- Blood collection supplies (e.g., tail snip method)

Procedure:

- Fast mice overnight (approximately 16 hours) with free access to water.[14]
- Record the baseline blood glucose level (t=0) from a tail blood sample.[14]
- Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[14]

- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.<sup>[14]</sup>
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.

### 3.2. Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity.

Materials:

- Human insulin
- Sterile saline
- Glucometer and test strips
- Blood collection supplies

Procedure:

- Fast mice for 4-6 hours.
- Record the baseline blood glucose level ( $t=0$ ).
- Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.
- Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
- Plot the percentage of initial blood glucose over time.

## Data Presentation

Table 1: Effects of Chronic PYY (3-36) Administration on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

Treatment Group	Duration	Dose (µg/kg/day)	Change in Body Weight (g)	Cumulative Food Intake (g)	Reference
Vehicle	28 days	-	+4.5 ± 0.5	95 ± 3	[1]
PYY (3-36)	28 days	100	+3.2 ± 0.4	92 ± 4	[1]
PYY (3-36)	28 days	300	+1.8 ± 0.6	88 ± 3	[1]
PYY (3-36)	28 days	1000	-0.5 ± 0.7**	80 ± 5	[1][13]
Vehicle	4 weeks	-	+3.4 ± 1.3	-	[15]
PYY (3-36)	4 weeks	300	+0.5 ± 2.3	-	[15]
PYY (3-36)	4 weeks	1000	-0.7 ± 2.9	-	[15]

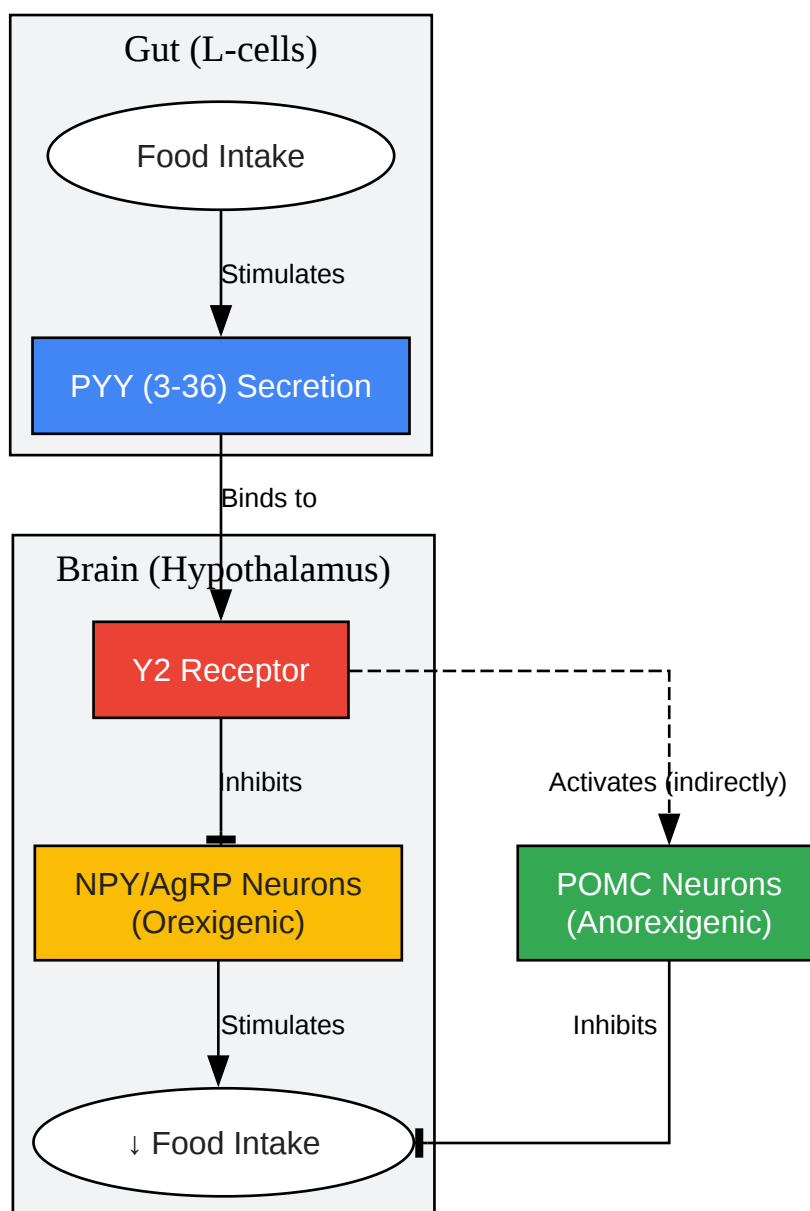
\*p<0.05, \*\*p<0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of PYY (3-36) on Glucose Homeostasis in High-Fat Diet-Fed Mice

Parameter	Treatment Group	Value	Reference
Glucose Disposal Rate ( $\mu\text{mol}/\text{min}/\text{kg}$ )			
(Hyperinsulinemic-euglycemic clamp)	Vehicle	$76.1 \pm 11.4$	[7]
PYY (3-36) (acute IV infusion)	$103.8 \pm 10.9^{**}$	[7]	
Muscle Glucose Uptake ( $\mu\text{mol}/\text{g}$ tissue)			
Vehicle	$1.5 \pm 0.5$	[7]	
PYY (3-36) (acute IV infusion)	$2.1 \pm 0.5$	[7]	
Adipose Tissue Glucose Uptake ( $\mu\text{mol}/\text{g}$ tissue)			
Vehicle	$0.4 \pm 0.3$	[7]	
PYY (3-36) (acute IV infusion)	$0.8 \pm 0.4$	[7]	
HbA1c (%)			
DIO Vehicle	$4.8 \pm 0.1$	[2]	
DIO + PYY (3-36) (4-week infusion)	$4.3 \pm 0.1$	[2]	

\* $p < 0.05$ , \*\* $p < 0.01$  vs. Vehicle. Data are presented as mean  $\pm$  SEM.

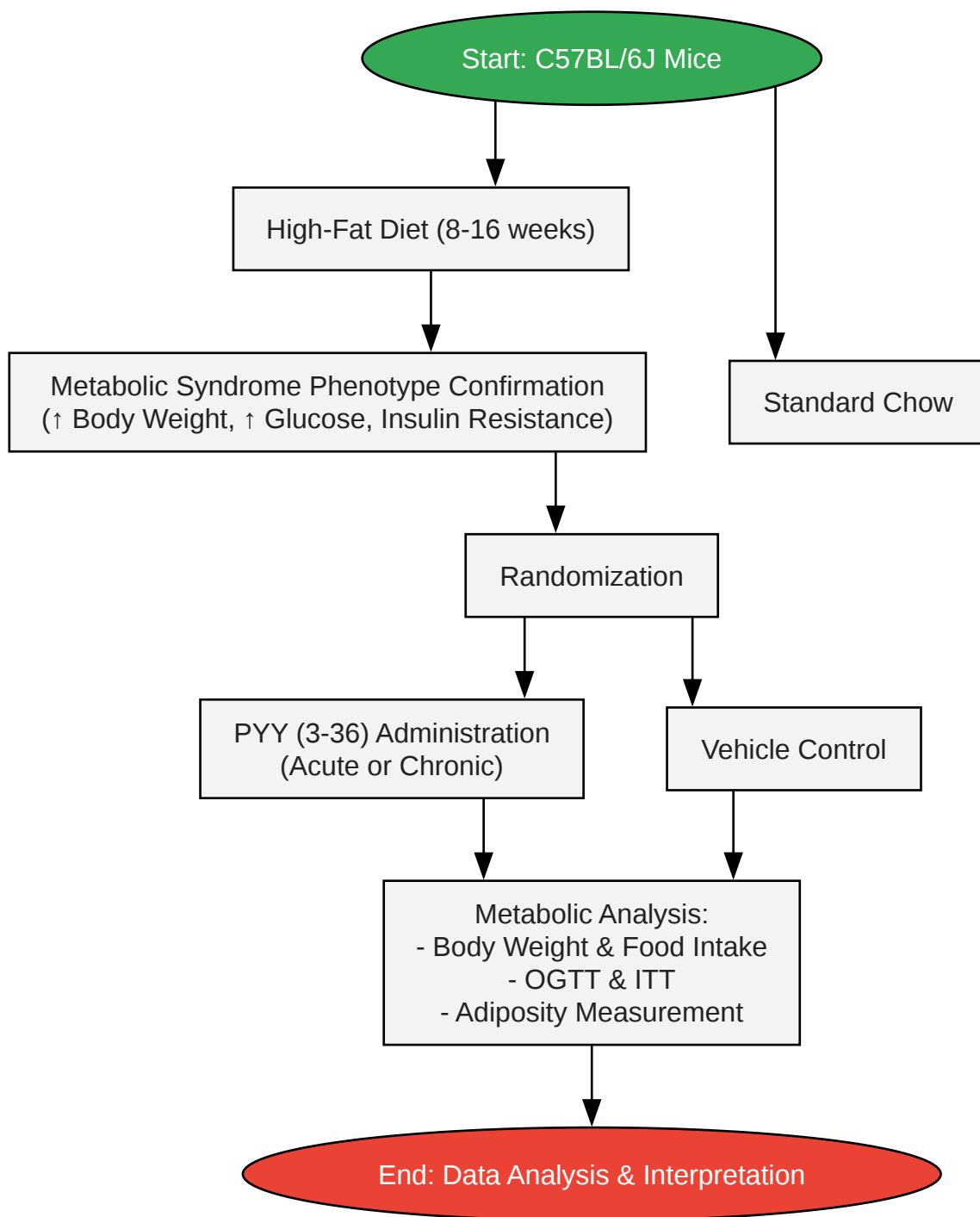
## Visualizations



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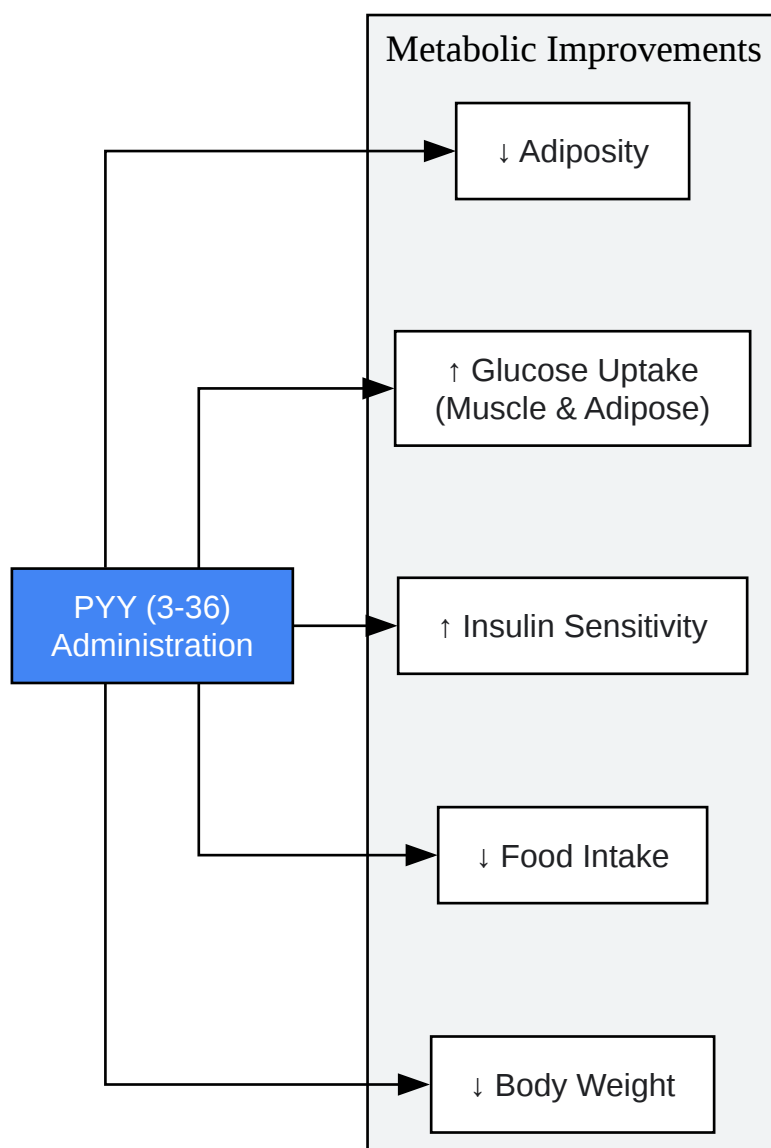
Caption: PYY (3-36) signaling pathway in the regulation of food intake.





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Caption: Experimental workflow for investigating PYY (3-36) in DIO mice.



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Caption: Summary of metabolic effects of PYY (3-36) administration.

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